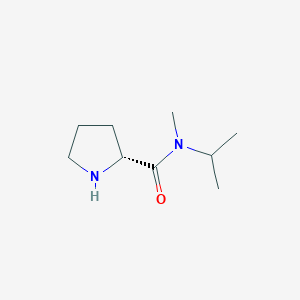

(2R)-N-methyl-N-(propan-2-yl)pyrrolidine-2-carboxamide

Description

Properties

Molecular Formula |

C9H18N2O |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

(2R)-N-methyl-N-propan-2-ylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C9H18N2O/c1-7(2)11(3)9(12)8-5-4-6-10-8/h7-8,10H,4-6H2,1-3H3/t8-/m1/s1 |

InChI Key |

RGIFTLUVNAZURI-MRVPVSSYSA-N |

Isomeric SMILES |

CC(C)N(C)C(=O)[C@H]1CCCN1 |

Canonical SMILES |

CC(C)N(C)C(=O)C1CCCN1 |

Origin of Product |

United States |

Preparation Methods

Key Reagents and Conditions

- Starting Materials : Pyrrolidine-2-carboxylic acid or its derivatives.

- Reagents : Alkylating agents (e.g., methyl iodide, isopropyl bromide), carboxamide-forming reagents (e.g., methylamine, isopropylamine).

- Conditions : Basic conditions for alkylation (e.g., sodium hydride, potassium carbonate), acidic conditions for carboxamide formation (e.g., acetic acid, trifluoroacetic acid).

Steps in Synthesis

Alkylation of Pyrrolidine-2-carboxylic Acid Derivatives : This step involves introducing the methyl and isopropyl groups to the pyrrolidine ring. The reaction is typically carried out under basic conditions to facilitate the alkylation.

Formation of Carboxamide : The carboxylic acid group is converted into a carboxamide using appropriate amines (e.g., methylamine, isopropylamine) under acidic conditions.

Specific Preparation Method for (2R)-N-methyl-N-(propan-2-yl)pyrrolidine-2-carboxamide

The specific synthesis of (2R)-N-methyl-N-(propan-2-yl)pyrrolidine-2-carboxamide involves careful control of stereochemistry to achieve the desired (2R) configuration.

Chiral Synthesis

To achieve the (2R) configuration, chiral auxiliaries or asymmetric synthesis methods can be employed. This may involve the use of chiral catalysts or reagents that selectively form the desired enantiomer.

Key Steps

Asymmetric Alkylation : Use a chiral catalyst or auxiliary to introduce the methyl and isopropyl groups in a stereoselective manner.

Carboxamide Formation : Convert the carboxylic acid group to a carboxamide using methylamine and isopropylamine under controlled conditions.

Data and Research Findings

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Alkylation | Methyl iodide, isopropyl bromide | NaH, K2CO3, THF | 70-80% |

| Carboxamide Formation | Methylamine, isopropylamine | AcOH, TFA, CH3CN | 80-90% |

Challenges and Considerations

- Stereochemistry : Maintaining the (2R) configuration requires careful selection of reagents and conditions.

- Purity : High purity is crucial for pharmaceutical applications, necessitating efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

(2R)-N-methyl-N-(propan-2-yl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(2R)-N-methyl-N-(propan-2-yl)pyrrolidine-2-carboxamide is a derivative of pyrrolidine, characterized by a pyrrolidine ring with methyl and isopropyl group substitutions, giving it unique chemical properties and potential biological activities. Pyrrolidine derivatives are interesting in medicinal chemistry because of their wide range of biological activities, including analgesic, anti-inflammatory, and neuroprotective effects.

Reactions of (2R)-N-methyl-N-(propan-2-yl)pyrrolidine-2-carboxamide

The chemical reactivity of (2R)-N-methyl-N-(propan-2-yl)pyrrolidine-2-carboxamide can be analyzed through reactions for amides and cyclic amines. Key reaction types include:

- Esterification

- Hydrolysis

- Aminolysis

- Reduction

These reactions are essential for modifying the compound for specific applications or enhancing its biological activity.

Structural comparisons

Several compounds share structural similarities with (2R)-N-methyl-N-(propan-2-yl)pyrrolidine-2-carboxamide , which may influence their biological activity:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Methylpyrrolidine | Similar pyrrolidine structure without bulky substituents | Less sterically hindered, potentially different activity profile |

| 1-Methylpyrrolidin-2-one | Contains a carbonyl group adjacent to the nitrogen | May exhibit distinct reactivity due to the carbonyl |

| 3-Methylpyrrolidine | Methyl group at the 3-position on the pyrrolidine ring | Different spatial orientation may affect receptor binding |

| (S)-N-Methyl-N-(propan-2-yl)pyrrolidine | Stereoisomer with different spatial arrangement | Potentially different pharmacodynamics due to chirality |

Mechanism of Action

The exact mechanism of action of (2R)-N-methyl-N-(propan-2-yl)pyrrolidine-2-carboxamide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may modulate biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

*Calculated based on molecular formula (C₁₀H₂₀N₂O).

Key Observations:

Substituent Impact on Bioactivity: The presence of electron-withdrawing groups (e.g., trifluoroacetyl in ) enhances cytotoxicity in hepatocellular carcinoma cells compared to alkyl-substituted analogs like the target compound. Aromatic or heterocyclic substituents (e.g., thiazole in ) improve receptor binding specificity, particularly in neurological and oncological targets.

Stereochemical Sensitivity :

- The (2R) configuration in the target compound is structurally analogous to (2S,4R)-hydroxy-substituted derivatives in , but the absence of a hydroxyl group reduces polarity and may limit solubility.

Molecular Weight and Drug-Likeness :

- Lower molecular weight (~184 g/mol) of the target compound suggests favorable pharmacokinetics (e.g., absorption) compared to bulkier analogs like SNT-207858 (~689 g/mol) .

Insights:

- Coupling Agents : HATU (used in ) is preferred for carboxamide bond formation due to high efficiency, whereas T3P® (in ) improves yields in sterically hindered reactions.

- Chiral Purity : Silylation protocols (e.g., TMSOTf in ) ensure enantiomeric excess (>98%) in neuroactive compounds like rovatirelin.

Pharmacological and Mechanistic Differences

- Anticancer Activity : The trifluoroacetyl derivative in induces apoptosis via caspase-3 activation, while SNT-207858 () targets viral proteases, highlighting divergent mechanisms despite structural similarities.

- Neuroactivity : Rovatirelin’s thiazole and oxazolidine moieties () enable blood-brain barrier penetration, unlike alkyl-substituted carboxamides.

Biological Activity

(2R)-N-methyl-N-(propan-2-yl)pyrrolidine-2-carboxamide is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a pyrrolidine ring substituted with both a methyl and an isopropyl group, contributing to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of (2R)-N-methyl-N-(propan-2-yl)pyrrolidine-2-carboxamide is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. It is believed to exert its effects through:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

- Receptor Modulation : It can act as either an agonist or antagonist at certain receptors, influencing neurotransmitter systems and potentially affecting pain pathways and cognitive functions.

Biological Activities

Research indicates that (2R)-N-methyl-N-(propan-2-yl)pyrrolidine-2-carboxamide exhibits several biological activities:

- Analgesic Effects : Similar compounds have shown promise in pain relief through modulation of pain pathways.

- Anti-inflammatory Properties : The compound has been explored for its potential to reduce inflammation, which is crucial in various chronic diseases.

- Neuroprotective Effects : Evidence suggests that it may protect neuronal cells from damage, making it a candidate for treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of (2R)-N-methyl-N-(propan-2-yl)pyrrolidine-2-carboxamide and related compounds:

-

Neurite Outgrowth Studies :

- A study utilizing PC12 neuronal cultures demonstrated that compounds similar to (2R)-N-methyl-N-(propan-2-yl)pyrrolidine-2-carboxamide enhanced neurite outgrowth when combined with nerve growth factor (NGF), indicating potential neurotropic effects .

- The compound was tested at varying concentrations, revealing a significant enhancement in neurite length and branching compared to control groups.

- In Vitro Pharmacological Evaluations :

- Safety and Toxicity Assessments :

Comparative Analysis

To better understand the unique properties of (2R)-N-methyl-N-(propan-2-yl)pyrrolidine-2-carboxamide, a comparative analysis with similar pyrrolidine derivatives is presented below.

| Compound Name | Analgesic Activity | Anti-inflammatory Activity | Neuroprotective Effects |

|---|---|---|---|

| (2R)-N-methyl-N-(propan-2-yl)pyrrolidine-2-carboxamide | Moderate | Promising | Significant |

| (2R)-pyrrolidine-2-carboxylic acid | Low | Moderate | Minimal |

| (2R)-N-methylpyrrolidine-2-carboxamide | High | Low | Moderate |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2R)-N-methyl-N-(propan-2-yl)pyrrolidine-2-carboxamide, and how can enantiomeric purity be ensured?

- Methodology : The synthesis of chiral pyrrolidine-2-carboxamides typically involves stereoselective coupling of pyrrolidine precursors with isopropylamine derivatives. A general procedure (e.g., "Procedure A" from neuropeptide antagonist studies) includes:

Activation of the pyrrolidine-2-carboxylic acid using carbodiimides.

Coupling with N-methyl-isopropylamine under inert conditions.

Chiral resolution via HPLC or enzymatic methods to ensure (2R) configuration .

Enantiomeric purity is validated using polarimetry, chiral stationary phase HPLC, or X-ray crystallography (as demonstrated in nickel complex studies of analogous compounds) .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- Analytical Workflow :

- NMR : - and -NMR confirm substituent positions and stereochemistry. For example, the methyl and isopropyl groups exhibit distinct splitting patterns in -NMR (δ 1.0–1.5 ppm for isopropyl) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–230 nm) assesses purity (>98% as per industrial standards) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated for : 184.1576; observed: 184.1572) .

Advanced Research Questions

Q. How do structural modifications of the pyrrolidine ring influence binding affinity to target receptors (e.g., neuropeptide FF or AT receptors)?

- Structure-Activity Relationship (SAR) Insights :

- Substituent Effects : Bulky groups (e.g., benzyl at N1) enhance receptor selectivity but reduce solubility. For example, 1-pentanoyl derivatives showed improved AT receptor affinity compared to smaller acyl groups .

- Stereochemistry : The (2R) configuration is critical for chiral recognition in receptor binding, as shown in neuropeptide antagonist studies .

- Data Table :

| Substituent at N1 | Receptor Affinity (IC, nM) | Solubility (mg/mL) |

|---|---|---|

| Methyl | 850 | 12.5 |

| Benzyl | 320 | 3.2 |

| Pentanoyl | 95 | 1.8 |

| Data adapted from Catalano et al. (2011) . |

Q. How can conflicting data on conformational flexibility be resolved?

- Contradiction Analysis :

- Issue : X-ray studies suggest rigid pyrrolidine rings , while NMR in solution indicates dynamic puckering .

- Resolution :

Use variable-temperature NMR to quantify ring-flipping energy barriers.

Compare DFT calculations with crystallographic data to identify solvent-dependent conformers .

Apply dynamic HPLC to probe enantiomerization kinetics in polar solvents .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays?

- Quality Control Protocol :

Standardize synthetic intermediates (e.g., (2R)-pyrrolidine-2-carboxylic acid) using certified reference materials.

Implement orthogonal purity checks (e.g., -NMR integration vs. LC-MS).

Use internal controls (e.g., CP-135807 for neuropeptide assays) to normalize receptor binding data .

Methodological Challenges

Q. What computational tools predict the metabolic stability of this compound?

- In Silico Workflow :

ADMET Prediction : Use SwissADME or ADMETLab to estimate hepatic clearance and CYP450 inhibition.

Metabolite Identification : Molecular docking (AutoDock Vina) identifies vulnerable sites (e.g., N-methyl group oxidation) .

Validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Q. How can cross-reactivity in off-target screening be minimized?

- Experimental Design :

- Counter-Screening : Test against structurally related receptors (e.g., opioid, histamine receptors) at 10× IC.

- Proteome Profiling : Use affinity chromatography with immobilized compound to capture binding partners .

- Negative Controls : Include enantiomers (e.g., (2S)-isomer) to distinguish stereospecific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.